molecular formula C17H25ClN2O3 B3363875 Benzoic acid, p-(2-piperidinopropionamido)-, ethyl ester, hydrochloride CAS No. 106572-14-9

Benzoic acid, p-(2-piperidinopropionamido)-, ethyl ester, hydrochloride

Cat. No.: B3363875
CAS No.: 106572-14-9
M. Wt: 340.8 g/mol
InChI Key: QUQNWMVOJVQOIA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride is a quaternary ammonium compound featuring a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position of an ethyl benzoate backbone via a propanoylamino linker. The piperidin-1-ium group imparts a permanent positive charge, balanced by a chloride counterion, enhancing its polarity and solubility in aqueous media.

Key structural attributes include:

  • Piperidinium ring: A rigid yet puckered six-membered ring system, influencing conformational stability and intermolecular interactions .
  • Propanoylamino linker: Provides flexibility, enabling adaptive binding in supramolecular or biological contexts.
  • Ethyl benzoate ester: Contributes to lipophilicity, balancing the compound's overall polarity.

Crystallographic studies of similar compounds (e.g., via SHELX or ORTEP-III) highlight the importance of hydrogen-bonding networks and ionic interactions in stabilizing crystal lattices .

Properties

CAS No.

106572-14-9

Molecular Formula

C17H25ClN2O3

Molecular Weight

340.8 g/mol

IUPAC Name

ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride

InChI

InChI=1S/C17H24N2O3.ClH/c1-3-22-17(21)14-7-9-15(10-8-14)18-16(20)13(2)19-11-5-4-6-12-19;/h7-10,13H,3-6,11-12H2,1-2H3,(H,18,20);1H

InChI Key

QUQNWMVOJVQOIA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride typically involves the reaction of ethyl 4-aminobenzoate with 2-piperidin-1-ium-1-ylpropanoyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antibody-Drug Conjugates (ADCs)
One significant application of this compound is in the development of antibody-drug conjugates. These conjugates utilize the properties of ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride as a linker to attach cytotoxic agents to antibodies, enhancing the targeted delivery of drugs to cancer cells. The self-immolative linkers allow for the release of the active drug upon internalization by the target cells, thus minimizing systemic toxicity while maximizing therapeutic efficacy .

Neuropharmacology
The compound's piperidine moiety is known for its interaction with various neurotransmitter receptors, making it a candidate for research into neuropharmacological applications. Studies have indicated that derivatives of piperidine can influence dopamine and serotonin pathways, which are crucial for treating conditions such as depression and schizophrenia .

Case Study 1: Development of Targeted Cancer Therapies
In a recent study published in a peer-reviewed journal, researchers explored the efficacy of ADCs incorporating ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride. The study demonstrated that these conjugates resulted in significantly reduced tumor growth in murine models compared to non-targeted therapies, highlighting their potential in clinical applications .

Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound on rodent models of anxiety and depression. Results indicated that administration led to significant behavioral changes consistent with anxiolytic effects, suggesting potential therapeutic applications in mood disorders .

Mechanism of Action

The mechanism of action of Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the I-Series ()

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share the ethyl 4-substituted benzoate core but differ in substituents and linking groups:

Compound Substituent Group Linking Moiety Charge Key Features
Target Piperidin-1-ium Propanoylamino +1 Quaternary ammonium, ionic, flexible
I-6230 Pyridazin-3-yl Phenethylamino Neutral Aromatic, planar, H-bond acceptor
I-6232 6-Methylpyridazin-3-yl Phenethylamino Neutral Methyl enhances hydrophobicity
I-6273 Methylisoxazol-5-yl Phenethylamino Neutral Isoxazole ring (O, N heteroatoms)
I-6373 3-Methylisoxazol-5-yl Phenethylthio Neutral Thioether linker, increased lipophilicity
I-6473 3-Methylisoxazol-5-yl Phenethoxy Neutral Ether linker, improved metabolic stability

Key Differences :

  • Charge : The target compound’s quaternary ammonium group confers ionic character, unlike the neutral heterocycles (pyridazine, isoxazole) in the I-series. This enhances water solubility and ionic interactions .
  • Linker Flexibility: The propanoylamino linker in the target allows greater conformational flexibility compared to rigid phenethylamino/thio/ethoxy groups.
  • Electronic Effects : Piperidinium’s positive charge may reduce nucleophilicity compared to neutral aromatic amines, altering reactivity in polymerization or catalysis .

Physicochemical and Functional Comparisons

Reactivity in Polymer Systems ()

Ethyl 4-(dimethylamino)benzoate (a tertiary amine analog) demonstrates higher reactivity in resin polymerization than 2-(dimethylamino)ethyl methacrylate, achieving superior degrees of conversion and physical properties. However, its permanent charge may limit compatibility with nonpolar matrices unless counterbalanced by lipophilic groups .

Hydrogen Bonding and Crystal Packing (–6)

However, the charged nitrogen can participate in stronger ionic or dipole-dipole interactions, favoring distinct crystal packing motifs. For example, sulfonic acid analogs form stable co-crystals via charge-assisted H-bonds, a trait the target compound may share .

Biological Activity

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride, also known by its CAS number 106572-14-9, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and related research findings.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a benzoate group, which is modified by the addition of a propanoyl amino group. This structural configuration is believed to play a pivotal role in its biological interactions.

Molecular Formula : C16H23ClN2O3
Molecular Weight : 320.82 g/mol

Ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride has been studied for its inhibitory effects on specific enzymes and pathways relevant to various diseases. The compound is particularly noted for its activity against mutated forms of isocitrate dehydrogenase (IDH1), which is implicated in certain cancers.

Inhibition of IDH1

Research indicates that this compound exhibits potent inhibitory activity against mutant IDH1, leading to a reduction in the production of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis. The inhibition of IDH1 may provide a therapeutic avenue for treating gliomas and acute myeloid leukemia (AML) characterized by IDH mutations .

Biological Activity and Efficacy

The biological activity of ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride has been evaluated through various assays:

Assay Type Effect Observed Reference
Enzyme Inhibition AssaySignificant inhibition of IDH1
Cytotoxicity AssayReduced cell viability in cancer lines
Antiviral ActivityModerate activity against HCV

Case Study 1: Anti-Cancer Activity

In a study assessing the anti-cancer properties of various derivatives, ethyl 4-(2-piperidin-1-ium-1-ylpropanoylamino)benzoate chloride was shown to reduce tumor growth in xenograft models. The compound's ability to inhibit IDH1 led to decreased levels of 2-HG, correlating with reduced tumor progression .

Case Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of this compound against hepatitis C virus (HCV). Results indicated that while the compound exhibited some antiviral activity, further modifications may enhance its potency against viral replication .

Q & A

Q. Key Optimization Factors :

  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC.

Table 1 : Synthesis Conditions from Literature

StepReagents/ConditionsYield (%)Reference
1Chloroacetyl chloride, DCM, RT85
2Piperidine, K₂CO₃, DMF, 60°C72

Advanced: How can reaction yields be optimized for this compound?

Methodological Answer :
Yield optimization hinges on amine concentration and solvent selection (). For instance:

  • Amine Reactivity : Piperidine’s nucleophilicity increases in polar aprotic solvents (e.g., DMF), but excess amine may lead to side reactions.
  • Catalysis : Adding a catalytic base (e.g., DMAP) accelerates substitution.

Table 2 : Yield Optimization Strategies

VariableCondition 1Condition 2Outcome
SolventDCMDMFHigher yield in DMF
Piperidine Equivalents1.2 eq2.0 eq2.0 eq increases yield

Note : Excessive piperidine (>2.5 eq) reduces purity due to byproduct formation.

Basic: What spectroscopic techniques are used for structural characterization?

Q. Methodological Answer :

¹H-NMR : Identify aromatic protons (δ 7.8–8.2 ppm for benzoate) and piperidin-1-ium protons (δ 1.5–3.0 ppm) ().

FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and ester C-O (~1250 cm⁻¹).

Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺.

Data Validation : Cross-check with elemental analysis (C, H, N) to confirm stoichiometry.

Advanced: How to resolve discrepancies between crystallographic and spectroscopic data?

Methodological Answer :
Discrepancies often arise from solvate formation or dynamic motion in solution . Strategies include:

Crystallographic Refinement : Use SHELXL () to model disorder or hydrogen bonding.

Variable-Temperature NMR : Detect conformational flexibility (e.g., piperidine ring inversion).

Table 3 : Example Data Comparison

TechniqueObserved FeatureInterpretation
X-rayPlanar amide bondRigid crystal packing
Solution NMRBroadened piperidine signalsDynamic equilibrium

Recommendation : Use ORTEP-3 () to visualize thermal ellipsoids and validate refinement.

Advanced: How does the compound’s reactivity compare to similar benzoate esters?

Methodological Answer :
Comparative studies () show:

  • Electron-Withdrawing Groups : The piperidin-1-ium moiety increases electrophilicity at the ester carbonyl, enhancing hydrolysis susceptibility.
  • Amide Stability : The propanoylamino group resists nucleophilic attack compared to alkylamino analogs.

Table 4 : Reactivity Comparison with Ethyl 4-Dimethylaminobenzoate

PropertyTarget CompoundEthyl 4-Dimethylaminobenzoate
Hydrolysis Rate (pH 7)0.12 h⁻¹0.05 h⁻¹
Thermal Stability (°C)180220

Basic: What safety precautions are critical during synthesis?

Methodological Answer :
Refer to safety data sheets (Evidences 5, 9):

Handling : Use PPE (gloves, goggles) and work in a fume hood.

Spill Management : Neutralize with inert adsorbents (e.g., vermiculite).

Storage : Keep in airtight containers at –20°C to prevent degradation.

Note : Piperidine derivatives can form explosive peroxides; test with peroxide strips periodically.

Advanced: How to design stability studies for this compound?

Q. Methodological Answer :

Forced Degradation : Expose to heat (60°C), humidity (75% RH), and UV light.

Analytical Monitoring : Use HPLC-PDA to track degradation products ().

Table 5 : Stability Study Parameters

ConditionDurationDegradation Products Identified
Acidic (0.1M HCl)24 hHydrolyzed ester, free benzoic acid
Alkaline (0.1M NaOH)24 hPiperidine release

Advanced: What computational methods support crystallographic analysis?

Q. Methodological Answer :

Density Functional Theory (DFT) : Optimize molecular geometry and compare with X-ray data.

Hirshfeld Surface Analysis : Validate intermolecular interactions (e.g., H-bonds) using CrystalExplorer .

Integration with SHELXL : Refine hydrogen atom positions using DFT-calculated parameters ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, p-(2-piperidinopropionamido)-, ethyl ester, hydrochloride
Reactant of Route 2
Reactant of Route 2
Benzoic acid, p-(2-piperidinopropionamido)-, ethyl ester, hydrochloride

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